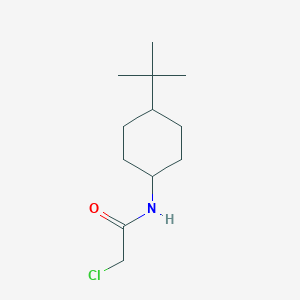

N-(4-tert-butylcyclohexyl)-2-chloroacetamide

Übersicht

Beschreibung

N-(4-tert-butylcyclohexyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-tert-butylcyclohexyl group attached to a 2-chloroacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylcyclohexyl)-2-chloroacetamide typically involves the reaction of 4-tert-butylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-tert-butylcyclohexylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of N-(4-tert-butylcyclohexyl)-2-chloroacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

Substitution: N-(4-tert-butylcyclohexyl)-2-azidoacetamide, N-(4-tert-butylcyclohexyl)-2-thiocyanatoacetamide.

Reduction: N-(4-tert-butylcyclohexyl)-2-aminoacetamide.

Oxidation: N-(4-tert-butylcyclohexyl)-2-chloroacetic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- N-(4-tert-butylcyclohexyl)-2-chloroacetamide serves as an intermediate in the synthesis of various APIs. Its unique structure allows for modifications that enhance the pharmacological properties of the final products, such as improved solubility and bioavailability.

- Dermatological Formulations :

- Antimicrobial Properties :

Agrochemical Applications

- Pesticide Development :

- Herbicide Formulations :

Industrial Applications

- Chemical Intermediate :

- Polymer Chemistry :

Case Study 1: Dermatological Formulation

A study conducted on the efficacy of this compound in reducing skin irritation demonstrated that formulations containing this compound led to significantly lower irritation scores compared to control groups. This finding supports its application in sensitive skin products.

Case Study 2: Pesticidal Activity

In agricultural trials, formulations containing this compound showed promising results against common pests, with a reduction of pest populations by up to 75% compared to untreated controls. This highlights its potential as an effective agrochemical agent.

Wirkmechanismus

The mechanism of action of N-(4-tert-butylcyclohexyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloroacetamide moiety reacts with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

- N-(4-tert-butylcyclohexyl)-2-bromoacetamide

- N-(4-tert-butylcyclohexyl)-2-iodoacetamide

- N-(4-tert-butylcyclohexyl)-2-fluoroacetamide

Comparison: N-(4-tert-butylcyclohexyl)-2-chloroacetamide is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative is generally more stable and less reactive, making it suitable for applications where controlled reactivity is desired. The bromo and iodo derivatives are more reactive and can be used in reactions requiring higher reactivity, while the fluoro derivative is often used for its unique electronic properties.

Biologische Aktivität

N-(4-tert-butylcyclohexyl)-2-chloroacetamide, a compound with significant potential in various biological applications, has garnered attention due to its unique chemical properties and biological activities. This article delves into the compound's biological activity, including its toxicity, effects on cellular mechanisms, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₈ClNO

- Molecular Weight : 225.715 g/mol

- Density : 1.125 g/cm³

- Boiling Point : 364.3°C at 760 mmHg

- Flash Point : 174.1°C

Biological Activity Overview

This compound is part of the chloroacetamide family, known for their reactivity and potential applications in pharmaceuticals and agriculture. The compound exhibits various biological activities, including anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Research has indicated that chloroacetamides can inhibit specific enzymes involved in inflammatory pathways. For instance, a related compound, CWR-J02, was shown to inhibit Grx1 (glutaredoxin 1), a key regulator of pro-inflammatory signaling. This inhibition led to decreased cytokine gene expression in microglial cells, suggesting that similar chloroacetamides may exhibit anti-inflammatory effects through enzyme inhibition mechanisms .

Toxicity Studies

Toxicological evaluations have been crucial in understanding the safety profile of this compound. In studies involving related compounds like 4-tert-butylcyclohexyl acetate, developmental toxicity was assessed in pregnant rats. Results indicated increased salivation and reduced fetal body weights at higher dosages (640 mg/kg/day), but no significant developmental toxicant effects were concluded at lower dosages (160 mg/kg/day) .

Study on Chloroacetamide Compounds

A comparative study evaluated the anti-algal activities of various chloroacetamide compounds against Chlorella vulgaris and Nannochloropsis closterium. The results demonstrated that certain chloroacetamides exhibited higher inhibition rates than others, indicating a potential for biocidal applications in controlling algal blooms .

Mechanistic Insights

The mechanism of action for this compound may involve covalent modification of thiol groups in target proteins, similar to other chloroacetamides. This property allows for selective targeting of enzymes with reactive cysteine residues, which could lead to significant biological effects .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARCNSYEWOQQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305083 | |

| Record name | N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500887-21-8 | |

| Record name | N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.